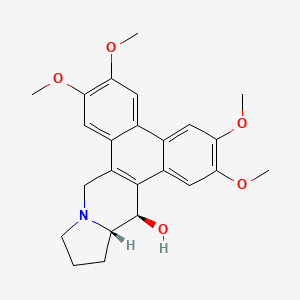

Tylophorinicine

Description

Structure

3D Structure

Properties

CAS No. |

87302-57-6 |

|---|---|

Molecular Formula |

C24H27NO5 |

Molecular Weight |

409.48 |

IUPAC Name |

Dibenzo(f,H)pyrrolo(1,2-b)isoquinolin-14-ol, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-, (13aS,14R)- |

InChI |

InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1 |

InChI Key |

JWHWLMNMGLICQZ-UUOWRZLLSA-N |

SMILES |

O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tylophorinicine; (+)-Tylophorinicine; DCB-3501; |

Origin of Product |

United States |

Origin, Isolation, and Biosynthesis of Tylophorinicine

Natural Occurrence and Distribution in Medicinal Plants

Tylophorinicine is a minor alkaloid found in several plant species within the Apocynaceae family (previously Asclepiadaceae). researchgate.netstikesbcm.ac.id Its presence has been confirmed in the following medicinal plants:

Tylophora indica

Also known as Tylophora asthmatica, this perennial climbing plant is native to the plains, forests, and hilly regions of southern and eastern India. nih.govijmas.inijrap.net It is a slender, much-branched herb that can grow up to 1.5 meters in height. nih.gov The leaves are typically ovate-oblong to elliptic-oblong, and the plant features long, fleshy roots. nih.govijmas.in Tylophora indica has a long history of use in traditional medicine systems. ijmas.inresearchgate.net The plant contains a variety of phenanthroindolizidine alkaloids, including the major alkaloids tylophorine (B1682047) and tylophorinidine, as well as minor alkaloids like this compound, which has been isolated from its roots. researchgate.netnih.govijrap.netresearchgate.net The total alkaloid content in the plant is estimated to be between 0.2-0.3%. ijrap.net

Tylophora asthmatica

While often used as a synonym for Tylophora indica, some scientific literature distinguishes it as a source of this compound. stikesbcm.ac.idresearchgate.netrjpharmacognosy.ir Research dating back to 1984 identified this compound as a minor alkaloid isolated from the roots of T. asthmatica. stikesbcm.ac.idrjpharmacognosy.irthapar.edu The biosynthesis of phenanthroindolizidine alkaloids like this compound in this plant involves the precursors tyrosine, phenylalanine, and ornithine. iaea.org The alkaloids are distributed throughout the plant. researchgate.net

Pergularia pallida

This compound has also been isolated from the roots of Pergularia pallida. nih.govmdpi.comnih.govplos.org This plant is another member of the Apocynaceae family and is a known source of phenanthroindolizidine alkaloids. mdpi.com The co-occurrence of this compound in this genus alongside Tylophora highlights the chemotaxonomic relationship between these plants. nih.govmdpi.com

| Plant Species | Family | Common Name(s) | Plant Part(s) Containing this compound |

| Tylophora indica | Apocynaceae | Indian Ipecacuanha, Antamool | Roots researchgate.net |

| Tylophora asthmatica | Apocynaceae | - | Roots stikesbcm.ac.idthapar.edu |

| Pergularia pallida | Apocynaceae | - | Roots nih.gov |

Advanced Methodologies for Extraction and Purification

The isolation of pure this compound from its natural plant sources is a multi-step process involving initial extraction followed by purification.

Chromatographic Techniques for Isolation and Enrichment

Chromatography is a fundamental technique for separating individual compounds from a complex mixture, such as a crude plant extract. journalagent.com The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. journalagent.comresearchgate.net For the isolation of alkaloids like this compound, a combination of chromatographic methods is often employed.

The general process involves:

Initial Extraction : The plant material (typically dried and powdered roots or leaves) is first treated with a solvent to create a crude extract. slideshare.netnih.gov

Purification : This crude extract, containing numerous compounds, is then subjected to various chromatographic techniques to isolate the target alkaloid. edubirdie.com

Commonly used techniques include:

Column Chromatography (CC) : A widely used method for purifying phytoconstituents from plant extracts. journalagent.comedubirdie.com The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. edubirdie.com A solvent or mixture of solvents (mobile phase) is then passed through the column, and the compounds separate based on their differing affinities for the stationary phase. researchgate.net

Thin-Layer Chromatography (TLC) : Often used for the rapid separation and identification of compounds. edubirdie.com It can help in monitoring the progress of separation in column chromatography.

High-Performance Liquid Chromatography (HPLC) : A highly efficient and sensitive technique used for the final purification and quantification of alkaloids. frontiersin.org Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly effective for separating alkaloids. researchgate.netijrap.net Preparative HPLC is used to isolate larger quantities of the purified compound. researchgate.netijrap.net

In one specific example of isolating related alkaloids from Tylophora indica, a methanol (B129727) extract was further purified using preparative HPLC with a reverse-phase C18 column and a mobile phase gradient of acetonitrile (B52724) and water with trifluoroacetic acid. ijrap.net

| Chromatographic Technique | Principle of Separation | Role in this compound Isolation |

| Column Chromatography | Adsorption | Initial purification and fractionation of the crude extract. edubirdie.com |

| Thin-Layer Chromatography | Adsorption | Monitoring fractions and assessing purity. edubirdie.com |

| High-Performance Liquid Chromatography (HPLC) | Partition | Final purification, quantification, and isolation of pure compound. researchgate.netfrontiersin.org |

Modern Approaches in Phytochemical Extraction

While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times. mdpi.comchemmethod.com These are particularly relevant for extracting thermally unstable compounds like some alkaloids.

Modern extraction methods applicable to alkaloids include:

Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.gov This method is cost-effective and reduces extraction time and temperature. nih.gov

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of phytochemicals. mdpi.com It is an efficient and modern approach for botanical extraction. mdpi.comumlub.pl

Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. chemmethod.com SFE is an eco-friendly technique that avoids the use of toxic organic solvents and is suitable for heat-sensitive compounds. chemmethod.com

Pressurized Liquid Extraction (PLE) : Involves extraction with solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent volume and time. mdpi.comumlub.pl

The choice of solvent is also critical. For alkaloids, solvents like ethanol, methanol, and chloroform, sometimes in combination or acidified, are commonly used. researchgate.netnih.govmdpi.com For instance, one study found that using 95% alcohol containing 2% citric acid was highly effective for extracting the related alkaloid tylophorine from Tylophora asthmatica. researchgate.net

Elucidation of Biosynthetic Pathways

The biosynthesis of phenanthroindolizidine alkaloids like this compound is a complex process involving precursors derived from different amino acids. mdpi.com The fundamental structure is assembled from three main building blocks: two derived from aromatic amino acids and one from ornithine. mdpi.com The general biogenetic pathway involves the formation of a pentacyclic structure through a key oxidative coupling step. amazon.com Studies on related alkaloids, particularly tylophorine, have provided significant insights into this pathway. iaea.org

The elucidation of the biosynthetic pathway for phenanthroindolizidine alkaloids has been significantly advanced through precursor incorporation studies, primarily using isotopically labeled compounds in Tylophora species. These studies have identified the fundamental molecular building blocks that assemble to form the characteristic phenanthroindolizidine skeleton.

The biogenesis of the pentacyclic framework originates from the amino acids L-tyrosine, L-phenylalanine, and L-ornithine. mdpi.com Phenylalanine provides ring A of the phenanthrene (B1679779) moiety, while tyrosine forms ring B. mdpi.com The five-membered indolizidine ring system is derived from ornithine. mdpi.comiaea.org

Feeding experiments with labeled precursors in Tylophora asthmatica have confirmed these origins. Studies demonstrated that radiolabeled phenylalanine and ornithine are efficiently incorporated into the structure of tylophorine, a closely related major alkaloid. iaea.org Phenylalanine is first converted to cinnamic acid before its incorporation. iaea.org Similarly, feeding tyrosine in the growth medium of Tylophora indica cultures has been shown to enhance the production of tylophorine, supporting its role as a precursor. benthambooks.commedwinpublishers.com It is proposed that phenylalanine is integrated via cinnamic, caffeic, and p-coumaric acids to generate the alkaloid's structure. mdpi.com

| Precursor | Intermediate | Resulting Structural Unit | Supporting Evidence |

| L-Phenylalanine | Cinnamic Acid | Ring A of the phenanthrene nucleus | Incorporation of labeled phenylalanine and cinnamic acid into tylophorine. iaea.org |

| L-Tyrosine | p-Coumaric Acid, Caffeic Acid | Ring B of the phenanthrene nucleus | Enhanced tylophorine production with tyrosine feeding. benthambooks.commedwinpublishers.com |

| L-Ornithine | Δ¹-Pyrrolinium cation | Pyrrolidine (B122466) ring of the indolizidine moiety | Incorporation of labeled ornithine into tylophorine. iaea.org |

The assembly of the phenanthroindolizidine structure from its precursors involves a series of specific enzymatic transformations. Oxidoreductases are a key class of enzymes in alkaloid biosynthesis, often catalyzing the formation of the parent ring systems with high stereo- and regiospecificity. nih.gov

The biosynthesis begins with the formation of the pyrrolidine ring from ornithine. Ornithine supplies a C₄N structural unit for the alkaloid's biogenesis. mdpi.com This process likely involves the oxidative deamination of putrescine (derived from ornithine) by a diamine oxidase enzyme to produce a Δ¹-pyrrolinium cation, which serves as a key intermediate. mdpi.com

The subsequent steps involve the condensation of this pyrrolidine-derived unit with the aromatic portions derived from phenylalanine and tyrosine. A critical step in the formation of the phenanthrene system is an oxidative phenol (B47542) coupling reaction. amazon.com It is proposed that a key diphenol intermediate undergoes this coupling to afford a dienone. amazon.com This dienone intermediate is then further modified to yield the final phenanthroindolizidine alkaloids. amazon.com The formation of tylophorinine, another related alkaloid, is thought to proceed via a rearrangement involving a styryl migration, a unique mechanism among alkaloids formed by oxidative coupling. amazon.com While the specific enzymes for each step in this compound biosynthesis have not all been isolated and characterized, the pathway is understood to rely on these fundamental enzymatic reactions common to the formation of complex plant alkaloids. nih.gov

Chemical Synthesis and Analog Development of Tylophorinicine

Total Synthesis Strategies for Tylophorinicine

The complex architecture of this compound presents a considerable challenge to synthetic chemists. The development of efficient and stereocontrolled total synthesis routes is crucial for accessing this natural product and enabling further biological investigations.

Enantioselective Synthetic Approaches

The creation of a specific stereoisomer of a chiral molecule is a key objective in modern organic synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral product, which is often crucial for its desired biological activity. libretexts.org In the context of this compound, which possesses chiral centers, enantioselective strategies are paramount to obtain the biologically active form.

Several approaches to enantioselective synthesis have been developed, with many relying on the use of chiral catalysts. libretexts.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For instance, a notable strategy for the asymmetric total synthesis of (S)-tylophorine, a related phenanthroindolizidine alkaloid, involves a catalytic asymmetric allylation of aldehydes. rsc.org This reaction establishes a key stereocenter with high enantioselectivity. Another powerful tool in enantioselective synthesis is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

A significant challenge in synthesis is controlling the three-dimensional arrangement of atoms, especially at chiral centers. khanacademy.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. khanacademy.org The development of methods that allow for the selective formation of a desired stereoisomer is a major focus of research. egrassbcollege.ac.in

Regioselective Synthesis of the Phenanthrene (B1679779) and Indolizidine Moieties

The synthesis of this compound requires the construction of its two key structural components: the phenanthrene ring system and the indolizidine core. The regioselective synthesis of these moieties ensures that the desired constitutional isomers are formed.

Phenanthrene Moiety: The phenanthrene core is a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. wikipedia.org Various synthetic methods have been developed for the construction of substituted phenanthrenes. One such method is the palladium-catalyzed annulation of o-halostyrenes with arynes, which provides a route to a variety of substituted phenanthrenes. researchgate.net Another approach involves the palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes, which has been successfully applied to the synthesis of phenanthrene-based alkaloids. researchgate.net The Bardhan–Sengupta phenanthrene synthesis is a classic method that utilizes an electrophilic aromatic substitution followed by dehydrogenation. wikipedia.org

Indolizidine Moiety: The indolizidine alkaloid core is a bicyclic system that is a common feature in many natural products. The regioselective synthesis of this heterocyclic system is a critical step in the total synthesis of this compound. Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for constructing complex molecules. For example, a base-promoted tandem reaction of 2-alkynylanilines with arylaldehydes has been developed for the regioselective synthesis of α-(2-indolyl) ketones, which can serve as precursors to the indolizidine core. rsc.org Another approach involves a domino Stille-like/azacyclization reaction of 2-iodo benzenesulfonamide (B165840) moieties with allenylstannanes to afford 1,2-benzothiazine 1,1-dioxides, demonstrating a powerful method for constructing heterocyclic systems. nih.gov

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key strategy for exploring the structure-activity relationships and potentially discovering compounds with improved therapeutic properties. This involves systematic modifications of the natural product's structure.

Structural Modifications of the Phenanthrene Ring System

The phenanthrene ring system of this compound is a prime target for structural modification. Altering the substitution pattern on the aromatic rings can significantly impact the molecule's biological activity. The synthesis of various substituted phenanthrenes can be achieved through methods like palladium-catalyzed annulation reactions. researchgate.netresearchgate.net For instance, introducing different functional groups such as nitriles, esters, amides, and ketones onto the phenanthrene core can be accomplished using these methods. researchgate.net The regioselectivity of these reactions is crucial to ensure the desired placement of the substituents. researchgate.net

Derivatization of the Indolizidine Core

The indolizidine core also offers opportunities for structural modification. The synthesis of new derivatives can involve multi-step reaction protocols starting from a suitable precursor. chemmethod.com For example, the introduction of substituents on the indolizidine ring can be achieved through various chemical transformations. The development of regioselective methods for the functionalization of the indolizidine skeleton is an active area of research.

Stereochemical Variations at Chiral Centers

This compound possesses multiple chiral centers, and the stereochemistry at each of these centers can have a profound effect on its biological activity. libretexts.org The synthesis of stereoisomers of this compound allows for a detailed investigation of the impact of stereochemistry on its function.

Molecules with multiple chiral centers can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). libretexts.org The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org

Structure Activity Relationship Sar Studies of Tylophorinicine and Analogues

Correlative Analysis of Structural Motifs with Biological Potency

The potency of tylophorinicine derivatives is highly dependent on the interplay between its core heterocyclic system and the attached substituents.

The phenanthrene (B1679779) portion of the molecule, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a crucial element for biological activity. nih.govwikipedia.org Research into phenanthroindolizidine alkaloids has established that a rigid phenanthrene ring is a requisite for significant cytotoxicity. mdpi.com The planarity of this ring system is considered a critical factor associated with the binding activity of these alkaloids. researchgate.net This structural rigidity likely facilitates effective interaction with biological targets. The parent phenanthrene nucleus itself is not therapeutically active, but its derivatives are known to exhibit a wide range of pharmacological effects, including cytotoxic activities. scispace.com

The indolizidine ring, a saturated nitrogen-containing heterocyclic system, is equally vital for the compound's bioactivity. Studies have shown that the complete absence of the indolizidine ring leads to a loss of cytotoxicity, underscoring its essential role. mdpi.com Furthermore, the conformation of the indolizidine ring significantly influences the compound's inhibitory effects. researcher.lifeacs.org This suggests that a specific three-dimensional arrangement of the nitrogen-containing ring is necessary for optimal interaction with the target, which may involve precise hydrogen bonding or electrostatic interactions.

The type and position of chemical groups attached to the phenanthrene and indolizidine rings have a profound impact on biological potency. nih.gov SAR studies have revealed several key trends:

Phenanthrene Ring Substituents: The substitution pattern on the phenanthrene core is a major determinant of activity. Early studies noted that the presence of a methoxy (B1213986) (-OCH3) group at the C-2 position results in a loss of cytotoxicity. mdpi.com More recent investigations into various analogues have further detailed these relationships. For instance, a study of six naturally occurring phenanthroindolizidine alkaloids (PAs) demonstrated a clear structure-activity relationship in their ability to inhibit Nuclear Factor kappa B (NF-κB), a key protein complex in inflammation and cancer. mdpi.com O-methyltylophorinidine was found to be a particularly potent inhibitor of NF-κB-mediated transcription. mdpi.com

Indolizidine Ring Substituents: Modifications to the indolizidine moiety also modulate activity. A comparison of this compound with a related analogue showed that the introduction of an extra oxygen atom on the indolizidine ring altered the chemical environment of nearby protons, which could be correlated with changes in biological effect. nih.gov

14a-Position Substituents: The substituent at the 14a position, which links the phenanthrene and indolizidine systems, has been identified as being crucial for maintaining high activity in antiviral assays. researcher.life

The following table summarizes the cytotoxic activity of selected this compound analogues against various human cancer cell lines, illustrating the impact of structural modifications.

| Compound Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Citation |

| Tylophorinidine | HepG2 | 11 ± 5 nM (GI₅₀) | nih.gov |

| MCF-7 | 6.45 µM (IC₅₀) | researchgate.net | |

| HepG2 | 4.77 µM (IC₅₀) | researchgate.net | |

| HCT-116 | 20.08 µM (IC₅₀) | researchgate.net | |

| DCB-3503 | HepG2 | 35 ± 5 nM (GI₅₀) | nih.gov |

| O-methyltylophorinidine (Natural) | MDA-MB-231 (NFκB) | 17.1 ± 2.0 nM (IC₅₀) | mdpi.com |

| O-methyltylophorinidine (Synthetic) | MDA-MB-231 (NFκB) | 3.3 ± 0.2 nM (IC₅₀) | mdpi.com |

| Tylophoridicine D | MDA-MB-231 (NFκB) | >1000 nM (IC₅₀) | mdpi.com |

| 2-demethoxytylophorine | MDA-MB-231 (NFκB) | 148.9 ± 6.8 nM (IC₅₀) | mdpi.com |

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in drug action. nih.gov Because biological systems like enzymes and receptors are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov In essence, the two enantiomers of a chiral compound should be considered as two distinct drugs, as they can have different potencies, metabolic fates, and toxicities. nih.gov For tylophorine (B1682047) and its analogues, the specific stereoconfiguration is critical. The naturally occurring and biologically potent form is typically the (+)-(S)-Tylophorine enantiomer. nih.gov This highlights that the precise spatial orientation of the phenanthrene and indolizidine rings relative to each other is a key determinant of the molecule's ability to fit into its biological target site and elicit a response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug design, helping to predict the activity of novel compounds and optimize lead structures. azolifesciences.comabjournals.org

For phenanthrene-based tylophorine derivatives, QSAR models have been successfully developed to predict their anticancer activity. nih.gov In one such study, models were built for 52 chemically diverse derivatives using topological descriptors and the k-nearest neighbor (kNN) method. nih.gov The robustness and predictive power of these models were rigorously assessed using several validation protocols. nih.gov Key statistical parameters used for validation include:

q² (cross-validated R²): A measure of the internal predictive ability of the model.

R² (coefficient of determination): A measure of the goodness-of-fit for the training set.

pred_R² (R² for an external test set): A measure of the model's ability to predict the activity of new, untested compounds. nih.gov

A crucial validation technique is Y-randomization, where the biological activity data is randomly shuffled to generate new datasets. A robust QSAR model should have very low q² and R² values for these randomized datasets, confirming that the original correlation is not due to chance. nih.gov

Computational Approaches in SAR Prediction

Beyond QSAR, a variety of computational methods are employed to predict SAR and guide drug discovery efforts for compounds like this compound. These in silico approaches can rapidly characterize SAR for large sets of molecules, integrating and summarizing vast amounts of data to guide synthetic efforts. azolifesciences.com

One powerful strategy combines QSAR modeling with virtual screening. nih.gov This allows for the rapid computational assessment of large chemical databases to identify novel "hits" with predicted high activity, which can then be synthesized and tested experimentally. nih.gov

Another important computational tool is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. scienceopen.com For instance, a study of 44 phenanthroindolizidine alkaloids used ADMET Predictor™ software to evaluate their drug-like properties. scienceopen.com Such predictions help to identify potential liabilities, like poor solubility or potential toxicity, early in the drug discovery process, saving time and resources. scienceopen.com These computational tools, including molecular docking and neural networks, provide a deeper understanding of the molecular interactions governing bioactivity and help in the knowledge-based design of new and improved therapeutic agents. researchgate.netfrontiersin.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is invaluable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target at the molecular level. fip.orgmdpi.com For the tylophorine class of alkaloids, docking studies have been employed to elucidate their mechanism of action and to rationalize the observed SAR.

One of the key mechanisms of action for tylophorine alkaloids is the inhibition of protein and nucleic acid synthesis. nih.govplos.org Early research suggested that these compounds might locate on the 40S ribosomal component to inhibit the elongation stage of protein translation. plos.orgnih.gov More recent studies have identified other potential targets. For instance, in silico docking studies have explored the interaction between tylophorine and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in tumor angiogenesis. researchgate.net These simulations revealed that tylophorine could bind to the ATP-binding site of the VEGFR2 kinase domain, forming stable hydrogen bonds and aromatic interactions. researchgate.net This interaction is believed to be a key part of its anti-angiogenic and anticancer effects. researchgate.net

Other research has implicated the Phosphatidylinositol 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) signaling pathways in the anticancer activity of these alkaloids. plos.orgnih.gov Molecular modeling can help visualize how this compound and its analogues might fit into the ATP-binding pockets of kinases like Akt (a key component of the PI3K pathway) and ERK (a key component of the MAPK pathway), providing a hypothesis for the observed downregulation of these pathways in cancer cells treated with these compounds. plos.orgnih.gov

Table 1: Molecular Docking Insights for Tylophorine Analogues

| Ligand Class | Biological Target | Key Interactions | Implied Mechanism of Action |

| Tylophorine | VEGFR2 Kinase Domain | Hydrogen bonding, Aromatic interactions | Inhibition of angiogenesis researchgate.netresearchgate.net |

| Phenanthroindolizidines | 40S Ribosome | Electrostatic interactions | Inhibition of protein synthesis plos.orgnih.gov |

| Deoxytylophorinine derivatives | Akt (PI3K pathway), ERK (MAPK pathway) | Not specified in detail, but potent compounds show greater pathway inhibition | Blockade of cancer cell signaling pathways plos.orgnih.gov |

Ligand-Based and Structure-Based Drug Design Principles

The development of new drugs is increasingly reliant on rational design strategies, which are broadly categorized as ligand-based and structure-based drug design. doi.orgnih.gov Both approaches have been implicitly and explicitly used in the optimization of this compound analogues.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govextrapolations.com This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov By comparing the structures of various active and inactive analogues, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. researchgate.net

In the context of this compound, LBDD principles are evident in the numerous SAR studies. For example, researchers synthesized a series of phenanthrene-based tylophorine (PBT) analogues, simplifying the structure by opening the D-ring to remove the chiral center. nih.gov By systematically modifying the substituents on the phenanthrene B-ring and the pendant E-ring, they could correlate structural changes with antiproliferative activity. The finding that a 7-hydroxy group on the phenanthrene ring combined with a piperidine (B6355638) E-ring led to highly potent compounds is a classic example of LBDD, where the structures of active compounds guide the synthesis of new, improved ones. nih.gov Another study on deoxytylophorinine derivatives found that converting the tertiary amine in the indolizidine ring to an amide resulted in a dramatic loss of potency, highlighting the importance of the basic nitrogen for electrostatic interactions with the target. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.gov SBDD uses the known structure of the target's binding site to design ligands with high affinity and selectivity. extrapolations.com

For tylophorine alkaloids, as the structures of potential targets like VEGFR2 become known, SBDD becomes a powerful tool. researchgate.net Docking simulations, as described in the previous section, are a form of SBDD. They allow chemists to visualize how a designed analogue fits into the binding pocket of a target protein. researchgate.net For example, if a simulation shows a vacant hydrophobic pocket near the bound ligand, a medicinal chemist could design a new analogue with an added hydrophobic group at the corresponding position to improve binding affinity. This approach allows for the rational design of modifications to the this compound scaffold to enhance interactions with specific amino acid residues in the target's active site, potentially leading to more potent and selective drugs. mdpi.com

The combined use of LBDD and SBDD provides a powerful strategy for the development of this compound analogues. mdpi.com LBDD helps to identify the key features of the alkaloid scaffold responsible for its activity, while SBDD provides a detailed picture of the interactions at the atomic level, enabling the rational design of next-generation compounds.

Table 2: SAR Findings for Tylophorine Analogues

| Compound/Analogue Series | Structural Modification | Effect on Cytotoxic Activity | Reference |

| (‐)-(R)-Tylophorine | Inversion of stereocenter at C-13a | 3-4 fold decrease in potency compared to (+)-(S)-Tylophorine | nih.gov |

| Deoxytylophorinine Analogue (Compound j) | C-11 ketone (amide formation) | Dramatically decreased potency | nih.gov |

| Phenanthrene-based Tylophorine (PBT) Analogues (9c, 9g, 9h) | 7-hydroxy group on phenanthrene B-ring and piperidine E-ring | High potency (GI50 < 1 µM) | nih.gov |

| PBT Analogues | Opening of D-ring and removal of chiral center | Simplified structure while retaining activity | nih.gov |

Pharmacological Mechanisms of Action of Tylophorinicine Pre Clinical Investigations

Anti-cancer Mechanisms

The anti-cancer properties of Tylophorinicine are attributed to its multi-faceted impact on cancer cell biology, including the disruption of the cell division cycle and the inhibition of new blood vessel formation that tumors rely on for growth.

Cell Cycle Arrest Induction

This compound has been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell division. By halting cells at specific checkpoints, it prevents their replication.

A primary mechanism of this compound's anti-cancer activity is the induction of G1 phase cell cycle arrest. researchgate.netnih.gov Studies in various carcinoma cell lines, including HepG2, HONE-1, and NUGC-3, have demonstrated that treatment with this compound leads to a dominant arrest of cells in the G1 phase. nih.gov This arrest is critically linked to the downregulation of key regulatory proteins.

Specifically, this compound treatment results in the reduced expression of Cyclin A2, a protein essential for the regulation of the cell cycle. researchgate.netnih.gov The downregulation of Cyclin A2 has been identified as a vital component in the G1 arrest induced by the compound. nih.gov Furthermore, research indicates that this compound and its analogs can also downregulate Cyclin D1, another crucial protein for G1 phase progression, thereby inhibiting the proliferation of vascular smooth muscle cells. researchgate.netnih.gov

Table 1: Effect of this compound on G1 Phase Regulatory Proteins

| Cell Line/Model | Effect | Key Molecular Target Downregulated |

|---|---|---|

| HepG2, HONE-1, NUGC-3 Carcinoma Cells | G1 Phase Arrest | Cyclin A2 nih.gov |

In addition to inducing a dominant G1 phase arrest, this compound also modulates the S-phase of the cell cycle. nih.gov Research has revealed that the compound retards S-phase progression in carcinoma cells. researchgate.netnih.gov This effect is associated with an inhibition of DNA synthesis, a hallmark of the S-phase, further contributing to the compound's anti-proliferative capabilities. researchgate.net

Inhibition of Cell Proliferation and Angiogenesis

This compound demonstrates potent inhibitory effects on cell proliferation and angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov

A key anti-angiogenic mechanism of this compound is its ability to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.gov this compound has been shown to significantly inhibit several VEGF-induced angiogenesis processes in human umbilical vein endothelial cells (HUVEC), including proliferation, migration, and the formation of tube-like structures. nih.govresearchgate.net

The compound directly inhibits the tyrosine kinase activity of VEGFR2. nih.govresearchgate.net This action blocks the receptor's phosphorylation and disrupts its downstream signaling pathways, including Akt and Erk, which are crucial for endothelial cell function. nih.gov Molecular docking simulations further support these findings, indicating that this compound can bind within the ATP-binding region of the VEGFR2 kinase unit. nih.gov

Table 2: Impact of this compound on Angiogenesis Processes

| Investigated Process | Cellular Model | Observed Effect |

|---|---|---|

| Endothelial Cell Proliferation | HUVEC | Inhibition nih.gov |

| Endothelial Cell Migration | HUVEC | Inhibition nih.govresearchgate.net |

| Endothelial Cell Tube Formation | HUVEC | Inhibition nih.govresearchgate.net |

| VEGFR2 Kinase Activity | In vitro assay | Direct Inhibition nih.govresearchgate.net |

This compound's anti-angiogenic effects also extend to the modulation of key factors involved in the remodeling of the extracellular matrix. Specifically, in HUVECs, this compound inhibits the VEGF-stimulated secretion of Matrix Metalloproteinase-2 (MMP-2). nih.gov MMPs are a family of enzymes that play a significant role in tumor invasion, angiogenesis, and metastasis by degrading the extracellular matrix, which allows endothelial cells to migrate and form new vessels. nih.gov By downregulating the secretion of MMP-2, this compound further disrupts the angiogenesis process. nih.gov

Modulation of Signal Transduction Pathways

Pre-clinical investigations into this compound and related tylophorine-based compounds have revealed significant modulation of key signal transduction pathways integral to cell survival, proliferation, and inflammatory responses.

PI3K/Akt Pathway Interference

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, and its inhibition has been identified as a mechanism for apoptosis induced by tylophorine-based compounds. The inhibition of Akt (also known as Protein Kinase B or PKB) is a key event responsible for the pro-apoptotic effects observed with this class of alkaloids. While the broader class of alkaloids has been studied for their role as potential modulators of the PI3K/Akt/mTOR pathway in cancer therapy, the specific interactions of this compound require further detailed elucidation.

MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that governs cellular proliferation and differentiation. However, based on available pre-clinical research, direct inhibition of the MAPK/ERK pathway has not been prominently documented as a primary pharmacological mechanism of action for this compound or its close structural analogues.

NF-κB Signaling Downregulation

One of the most sensitive and significantly affected pathways by tylophorine (B1682047) alkaloids is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Tylophorine compounds have demonstrated potent inhibitory effects on this pathway. The mechanism of this downregulation is, in part, attributed to the stabilization of the NF-κB inhibitor protein, IκBα. By stabilizing IκBα, the translocation of the active NF-κB complex to the nucleus is prevented, thereby blocking the transcription of NF-κB target genes involved in inflammation and cell survival. For instance, the tylophorine analogue DCB-3503 has been shown to inhibit NF-κB activity by down-regulating nuclear phosphorylated p65, a key component of the active NF-κB complex.

| Pathway Component | Observed Effect | Compound Class/Analogue |

| Akt/PKB | Inhibition, leading to apoptosis. | Tylophorine-based compounds |

| NF-κB | Potent inhibition of transcriptional activity. | Tylophorine alkaloids |

| IκBα | Stabilization, preventing NF-κB translocation. | Phenanthroindolizidine Alkaloids |

| p65 (NF-κB) | Downregulation of nuclear phosphorylation. | DCB-3503 (Tylophorine analogue) |

Interference with Macromolecular Biosynthesis

A central mechanism of action for this compound and related phenanthroindolizidine alkaloids is the profound interference with the synthesis of essential cellular macromolecules.

Inhibition of DNA and RNA Synthesis

Early studies identified that phenanthroindolizidine alkaloids can suppress the synthesis of nucleic acids. However, this effect is generally less potent than their inhibition of protein synthesis. Some research indicates a differential effect on DNA and RNA synthesis. For example, studies with the tylophorine analog DCB-3503 showed that the compound could inhibit the incorporation of thymidine (B127349) (a marker for DNA synthesis) but did not inhibit uridine incorporation (a marker for RNA synthesis). This suggests that, at least for some analogues, the primary target within nucleic acid synthesis may be DNA replication rather than RNA transcription.

Inhibition of Protein Synthesis (e.g., 40S Ribosomal Component)

The most significant activity of tylophorine alkaloids at the macromolecular level is the potent inhibition of protein synthesis. This is considered a central mechanism for their anticancer activity. The tylophorine analog DCB-3503, for instance, was found to inhibit the incorporation of amino acids in a time- and dose-dependent manner, indicating a direct impact on translation. While the precise target within the ribosomal machinery has been a subject of investigation for many protein synthesis inhibitors, the exact binding site for this compound on the 40S or 60S ribosomal subunits has not been definitively specified in the available literature. However, the functional outcome is a block in the translation process, which has been observed to occur at the elongation step of polypeptide chain synthesis.

| Macromolecule | Effect of Tylophorine Alkaloids | Research Findings |

| DNA | Inhibition of synthesis (replication). | Observed with analogues like DCB-3503 (inhibits thymidine incorporation). |

| RNA | Less potent or no significant inhibition. | DCB-3503 did not inhibit uridine incorporation. |

| Protein | Potent inhibition of synthesis (translation). | A central mechanism of action; occurs at the elongation step. |

Effects on Specific Kinase Enzymes (e.g., Aurora-A/B)

Pre-clinical research has identified inhibitory effects of phenanthroindolizidine alkaloids, the class of compounds to which this compound belongs, on key regulatory enzymes in cell division, specifically Aurora-A and Aurora-B kinases. A study evaluating various alkaloids isolated from Tylophora indica identified Tylophorinidine as a potent cytotoxic agent that exhibited significant inhibitory activity against both Aurora-A and Aurora-B enzymes, with IC50 values of 0.6 µM and 1.3 µM, respectively nih.gov. Molecular docking studies further supported these findings, indicating that these compounds can bind within the ATP-binding region of the Aurora kinases, thereby blocking their function nih.gov.

In addition to Aurora kinases, research has shown that Tylophorine can directly target other kinases involved in cellular signaling. One study demonstrated that Tylophorine significantly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, with an IC50 of approximately 9.2 µM nih.gov. This inhibition disrupts downstream signaling pathways, including Akt and Erk nih.gov.

Table 1: Inhibitory Activity of Tylophorine-related Compounds on Kinase Enzymes

| Compound | Kinase Target | IC50 Value | Reference |

|---|---|---|---|

| Tylophorinidine | Aurora-A | 0.6 µM | nih.gov |

| Tylophorinidine | Aurora-B | 1.3 µM | nih.gov |

| Tylophorine | VEGFR2 | ~9.2 µM | nih.gov |

Induction of Cellular Differentiation (e.g., Albumin, Alpha-fetoprotein)

While some reviews note that the mechanism of action for certain Tylophorine analogues involves the induction of cell differentiation, specific preclinical data detailing the effects of this compound on the expression of cellular differentiation markers such as Albumin and Alpha-fetoprotein is not available in the current body of scientific literature nih.gov. One review mentions that the analogue DCB-3503 can arrest the multiplication of cancer cell lines through a mechanism of cell differentiation, but it is also stated that the exact role is obscure nih.gov.

Anti-inflammatory Mechanisms

Suppression of Pro-inflammatory Mediators (e.g., NO, IL-6, IL-8, TNF-α, IFN-γ)

This compound and its analogues have demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators. In human umbilical vein endothelial cells (HUVECs), Tylophorine was shown to inhibit the secretion of Nitric Oxide (NO), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) that is stimulated by Vascular Endothelial Growth Factor (VEGF) nih.gov.

Furthermore, various synthetic derivatives of Tylophorine have been evaluated for their ability to suppress TNF-α. In a study using Raw 264.7 macrophage cells and murine splenocytes, eight different analogues showed a significant anti-TNF-α effect nih.gov. This demonstrates a consistent capacity for this class of compounds to inhibit this critical inflammatory cytokine.

Table 2: Suppression of Pro-inflammatory Mediators by Tylophorine

| Mediator | Cell Type | Inducing Agent | Effect | Reference |

|---|---|---|---|---|

| NO | HUVECs | VEGF | Inhibited | nih.gov |

| IL-6 | HUVECs | VEGF | Inhibited | nih.gov |

| IL-8 | HUVECs | VEGF | Inhibited | nih.gov |

| TNF-α | HUVECs | VEGF | Inhibited | nih.gov |

| TNF-α | Raw 264.7 cells / Murine splenocytes | LPS | Inhibited | nih.gov |

| IFN-γ | HUVECs | VEGF | Inhibited | nih.gov |

Modulation of Cellular Immune Responses (e.g., Mast Cell Degranulation, T-cell mediated responses)

The immunomodulatory effects of Tylophorine compounds extend to the modulation of T-cell mediated responses. Specifically, certain derivatives have been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance nih.gov. This effect is achieved by significantly promoting the expression of Forkhead box P3 (Foxp3), a key transcription factor that governs Treg development and function nih.gov.

Conversely, other research has indicated that the Tylophorine analog, NK-007, can suppress the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in various autoimmune diseases.

Information regarding the direct effects of this compound on mast cell degranulation is not currently available in published preclinical studies.

Interference with Gene Expression of Inflammatory Factors (e.g., Caprin-1/G3BP1 and c-Myc mRNA)

A significant mechanism underlying the action of Tylophorine involves direct interference with the post-transcriptional regulation of key genes. Research has demonstrated that Tylophorine physically binds to the cytoplasmic protein Caprin-1 nih.gov. This binding event enhances the recruitment of G3BP1 (Ras GTPase-activating protein-binding protein 1) and specific messenger RNAs (mRNAs), notably c-Myc mRNA, to form a large ribonucleoprotein (RNP) complex nih.govresearchgate.net.

Subsequently, this Tylophorine-targeted RNP complex is sequestered away from the translational machinery, leading to the repression of protein expression from the associated mRNAs nih.gov. The downregulation of the oncoprotein c-Myc, which plays a role in inflammation and cell proliferation, is a key outcome of this mechanism nih.gov. This targeted interference with the Caprin-1/G3BP1/c-Myc mRNA complex represents a novel anti-inflammatory and anti-cancer strategy.

Immunomodulatory Activities

The immunomodulatory activities of Tylophorine alkaloids are characterized by a nuanced, concentration-dependent effect on lymphocyte activity. In vitro studies using Concanavalin (B7782731) A-stimulated splenocytes showed that a mixture of Tylophora alkaloids could augment lymphoproliferation at lower concentrations but inhibit it at higher concentrations nih.gov. This biphasic effect was linked to the modulation of Interleukin-2 (IL-2) production, which was enhanced at lower, stimulatory concentrations and suppressed at higher, inhibitory concentrations of the alkaloids nih.gov.

This dual activity suggests that this compound and related compounds can act as either immunostimulants or immunosuppressants depending on the dose, highlighting a complex interaction with the immune system. The ability to promote the differentiation of regulatory T-cells while suppressing pro-inflammatory Th17 cells further underscores the potent and diverse immunomodulatory potential of this compound class nih.gov.

Inhibition of Cellular Immune Responses (e.g., Contact Sensitivity, Delayed Hypersensitivity)

Pre-clinical research has indicated that alkaloids derived from Tylophora indica, the plant source of this compound, possess immunomodulatory properties, particularly in the domain of cellular immunity. Type IV hypersensitivity, also known as delayed-type hypersensitivity (DTH), is a cell-mediated immune response driven by T-cells and macrophages that can take a day or more to develop. wikipedia.orgnih.gov This response is a key defense mechanism against intracellular pathogens but is also responsible for conditions like contact dermatitis. nih.govnih.gov

In experimental animal models, an alkaloid mixture from the leaves of Tylophora indica demonstrated a notable capacity to inhibit DTH reactions. When administered to rats before and after immunization with sheep red blood cells, the alkaloid mixture suppressed the DTH response. Similarly, in mice, the mixture inhibited contact sensitivity to dinitrofluorobenzene, a common agent used to induce contact dermatitis, when given either before or after sensitization. researchgate.net These findings suggest that the constituent alkaloids can suppress cellular immune responses at various stages of the immune reaction. researchgate.net

Further in-vitro studies showed that lymphocytes from sensitized mice, when treated with the tylophora alkaloid mixture, were able to suppress the transfer of the DTH response when introduced into naive mice. researchgate.net This indicates a direct modulatory effect on the function of lymphocytes involved in the cellular immune response. It is noteworthy that at the same dosage, these alkaloids did not suppress the primary humoral (IgM) immune response, highlighting a degree of specificity towards T-cell-mediated immunity. researchgate.net

Influence on Cytokine Production (e.g., IL-1, IL-2)

The influence of this compound on the production of specific cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) is not extensively detailed in available pre-clinical literature. Cytokines are crucial signaling molecules in the immune system; IL-1 is a potent pro-inflammatory cytokine produced by innate immune cells, while IL-2 is primarily produced by activated T-cells and is critical for T-cell proliferation and regulation. nih.govyoutube.comyoutube.com

While research on a related tylophorine-based compound, dbq33b, showed it had insignificant inhibitory effects on the expression of cytokines like IL-6 and IL-8 in the context of a coronavirus infection, specific data on this compound's direct impact on IL-1 and IL-2 remains scarce. nih.govnih.gov The general mechanism of some immunosuppressants involves the inhibition of calcineurin, which in turn blocks the transcription of the IL-2 gene, thereby suppressing T-cell activity. researchgate.net However, whether this compound operates through this or other pathways to influence IL-1 and IL-2 production requires further investigation.

Antioxidant Activities

The antioxidant potential of compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). This assay measures the capacity of a substance to donate hydrogen atoms or electrons to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov

Studies investigating the antioxidant properties of extracts from Tylophora species have shown positive results. A methanolic extract from the leaves of Tylophora asthmatica exhibited a DPPH scavenging activity of 84.6% at a concentration of 250µg/ml, a value comparable to the standard antioxidant gallic acid. nih.gov Research on crude methanolic extracts of various parts of Tylophora indica also demonstrated significant free radical scavenging properties using the DPPH method. The strongest antioxidant activity was observed in the leaf extracts, followed by callus, stem, and root extracts. nih.gov

While these findings confirm the antioxidant potential of the phytochemicals present in Tylophora extracts, specific data on the DPPH radical scavenging activity of the isolated compound this compound is not detailed in the currently available scientific literature.

Antiviral Activities

Tylophorine-based compounds, including this compound, have emerged as potent broad-spectrum inhibitors of coronaviruses. Their mechanism of action is characterized by a specific interference with the viral replication cycle after the virus has entered the host cell. researchgate.net

Research demonstrates that these alkaloids directly target the viral replication-transcription machinery. The primary molecular targets within this complex are the viral genomic RNA and the nucleocapsid (N) protein. nih.gov By interacting with these essential components, tylophorine compounds effectively suppress the expression of key viral proteins, such as the N and spike (S) proteins. researchgate.net This inhibition of viral protein synthesis halts the assembly of new virions and impedes the propagation of the infection. researchgate.netmdpi.com The ability of these compounds to inhibit a highly conserved target within the coronaviral transcriptional complex is suggested as the reason for their broad activity against different coronaviruses. researchgate.net

The table below summarizes the potent antiviral activity of a tylophorine-based compound against various coronaviruses.

| Virus | Cell Line | EC50 (nM) |

|---|---|---|

| HCoV-OC43 | HCT-8 | ~8 |

| HCoV-229E | MRC-5 | ~6.5 |

| SARS-CoV-2 | Vero E6 | ~2.5-14 |

Antimicrobial Activities

The antimicrobial properties of compounds from Tylophora indica have been noted in pre-clinical studies. Research involving crude and pure extracts from the plant has demonstrated both antibacterial and antifungal activities. Among the isolated pure compounds, the alkaloid Tylophorine was identified as possessing antimicrobial properties.

However, specific data regarding the antimicrobial spectrum of this compound, including quantitative measures such as the Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria and fungi, are not extensively documented in the available literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a key parameter for evaluating antimicrobial efficacy. nih.gov While general antimicrobial effects are attributed to the plant's extracts, detailed studies are required to characterize the specific activity profile of this compound against a broad range of microbial strains.

Antibacterial Spectrum

Preliminary in vitro screenings of Tylophorinidine hydrochloride (TdnH) and Tylophorinine hydrochloride (TnnH) have been conducted to assess their antibacterial potential. The agar well diffusion assay was utilized to determine the zone of inhibition against various bacterial strains.

Detailed research findings indicate that both TdnH and TnnH exhibited limited antibacterial activity at a concentration of 1 mg/mL, even against Staphylococcus aureus. researchgate.net Further comprehensive studies are required to fully elucidate the antibacterial spectrum and the minimum inhibitory concentrations (MICs) against a broader range of bacterial species.

Table 1: Antibacterial Activity of Tylophorinidine hydrochloride (TdnH) and Tylophorinine hydrochloride (TnnH) by Agar Well Diffusion Assay

| Test Microorganism | Zone of Inhibition (mm) at 1 mg/mL |

| TdnH | |

| Staphylococcus aureus 209P | - |

| Enterococcus faecium R-2; VRE | - |

| Escherichia coli ATCC 35218 | - |

| Escherichia coli ATCC 25922 | - |

| '-' indicates no zone of inhibition. | |

| VRE: Vancomycin-Resistant Enterococci |

Antifungal Spectrum

In contrast to their limited antibacterial effects, both Tylophorinidine hydrochloride (TdnH) and Tylophorinine hydrochloride (TnnH) have demonstrated potent and broad-spectrum antifungal activity. researchgate.net The in vitro antifungal efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the macrobroth dilution method as per the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

The results revealed that both compounds were highly effective against various species of Candida, including fluconazole-resistant strains. researchgate.net TnnH, in particular, showed very potent activity with MIC values ranging from 0.6 to 2.5 µg/mL against the tested Candida species. researchgate.netnih.gov TdnH also exhibited significant antifungal activity, with MICs in the range of 2 to 4 µg/mL against the same fungal strains. researchgate.netnih.gov

Table 2: Antifungal Activity (MIC in µg/mL) of Tylophorinidine hydrochloride (TdnH) and Tylophorinine hydrochloride (TnnH)

| Test Microorganism | TdnH | TnnH |

| Candida albicans (I.V.) | 4 | 1.2 |

| Candida albicans ATCC 14503 | 2 | 1.2 |

| Candida krusei GO3; FlucR | 4 | 2.5 |

| Candida krusei GO6; FlucS | 2 | 0.6 |

| Candida glabrata HO4; FlucS | 2 | 1.2 |

| Candida glabrata HO5; FlucR | 4 | 2.5 |

| Cryptococcus neoformans | >128 | >128 |

| Aspergillus fumigatus (HMR) | >128 | >128 |

| Aspergillus fumigatus ATCC 16424 | >128 | >128 |

| FlucR: Fluconazole Resistant; FlucS: Fluconazole Sensitive |

Pre Clinical Efficacy Studies of Tylophorinicine and Analogues

In Vitro Cellular Models

Cytotoxicity Assays on Various Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549)

The cytotoxic potential of tylophorinicine and its structural analogues has been evaluated across a range of human cancer cell lines. These studies are fundamental in pre-clinical assessment, providing insights into the compound's anti-proliferative capabilities. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric derived from these assays.

Research has demonstrated that phenanthroindolizidine alkaloids, the class of compounds to which this compound belongs, exhibit significant cytotoxic effects. For instance, the analogue tylophorinidine was identified as a highly active cytotoxic agent against three different cancer cell lines. Its IC50 values were recorded as 6.45 µM against MCF-7 (human breast adenocarcinoma), 4.77 µM against HepG2 (human liver carcinoma), and 20.08 µM against HCT-116 (human colon carcinoma) cell lines. researchgate.net

Another analogue, deoxypergularinine , showed remarkable activity against MCF-7 and A549 (human lung carcinoma) cell lines, with EC50 values (a measure similar to IC50) ranging from 0.011 to 0.043 μg/ml. researchgate.net Furthermore, 3-O-demethyl tylophorinidine , isolated from the aerial parts of Tylophora indica, exhibited significant potency against various cancer cell lines with IC50 values in the range of 0.89-1.40 μM. medwinpublishers.com

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound | Cell Line | Cancer Type | IC50 / EC50 Value | Citation |

|---|---|---|---|---|

| Tylophorinidine | MCF-7 | Breast Adenocarcinoma | 6.45 µM | researchgate.net |

| Tylophorinidine | HepG2 | Liver Carcinoma | 4.77 µM | researchgate.net |

| Tylophorinidine | HCT-116 | Colon Carcinoma | 20.08 µM | researchgate.net |

| Deoxypergularinine | MCF-7 | Breast Adenocarcinoma | 0.011 - 0.043 µg/ml | researchgate.net |

| Deoxypergularinine | A549 | Lung Carcinoma | 0.011 - 0.043 µg/ml | researchgate.net |

| 3-O-demethyl tylophorinidine | Various | Cancer | 0.89 - 1.40 µM | medwinpublishers.com |

Cell Line-Specific Responses to this compound Treatment

Beyond general cytotoxicity, research into this compound analogues has revealed cell line-specific responses, particularly concerning the cell cycle and apoptosis (programmed cell death). These findings suggest that the mechanism of action may differ depending on the cancer type.

Studies on deoxytylophorinine and its derivatives in A549 lung cancer cells have shown that these compounds can induce S-phase arrest in the cell cycle. plos.org This halting of the cell cycle's DNA synthesis phase prevents the cancer cell from replicating. The mechanism for this arrest is linked to the down-regulation of crucial cell signaling proteins. plos.org

In a different cell line, the analogue tylophorine (B1682047) was found to arrest growth at the G1 phase in HepG2 liver carcinoma cells. medwinpublishers.com The G1 phase is a period of cell growth before DNA replication, and arresting the cycle at this point is a common strategy for anti-cancer agents. Furthermore, tylophorine has been shown to promote apoptosis in T47D breast cancer cells through the regulation of genes like caspases 3 and 9. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancerous cells. researchgate.net

In Vivo Animal Models

Tumor Growth Inhibition Studies (e.g., Xenograft Models, Ehrlich Ascites Carcinoma)

The anti-tumor efficacy of this compound analogues has been confirmed in various in vivo animal models. The Ehrlich Ascites Carcinoma (EAC) model is a commonly used transplantable tumor model in mice that mimics certain aspects of human cancers. medwinpublishers.com

In studies using the EAC model, the analogue tylophorine demonstrated significant tumor growth inhibition. researchgate.net When EAC cells were implanted subcutaneously in mice to form solid tumors, treatment with tylophorine led to a substantial suppression of tumor volume. researchgate.net Over a 30-day period, the average tumor volume in control mice grew to 2139.05 mm³, whereas in the tylophorine-treated group, the average volume was only 213.96 mm³. researchgate.net This corresponds to a dramatic reduction in tumor growth. The treatment also resulted in a significantly smaller and lighter tumor mass compared to the untreated control group. researchgate.net

Table 2: Effect of Tylophorine on Ehrlich Ascites Carcinoma (EAC) Solid Tumor Volume

| Group | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (Day 30) (mm³) | Citation |

|---|---|---|---|

| Control | 91.35 ± 21.64 | 2139.05 ± 193.09 | researchgate.net |

| Tylophorine-Treated | 93.28 ± 31.98 | 213.96 ± 65.61 | researchgate.net |

Anti-angiogenic Effects in Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is a key strategy in cancer therapy.

The analogue tylophorine has shown potent anti-angiogenic properties in in vivo models. researchgate.net One such model is the sponge implant angiogenesis assay in mice, where a small sponge disk is implanted subcutaneously, and the formation of new blood vessels into the sponge is measured. Tylophorine significantly inhibited this neovascularization process. researchgate.netresearchgate.net

Furthermore, in the Ehrlich Ascites Carcinoma (EAC) tumor model, the anti-angiogenic effect of tylophorine was confirmed through the analysis of microvessel density (MVD) in the tumor tissue. researchgate.net Immunohistochemical staining for the CD31 marker, which identifies endothelial cells, revealed a marked reduction in MVD in tumors from tylophorine-treated mice compared to controls. researchgate.net This indicates that tylophorine actively suppresses the formation of a blood supply to the tumor, contributing to its anti-tumor effect. researchgate.net This anti-angiogenic action is believed to be mediated through the inhibition of the VEGFR2 signaling pathway. researchgate.netresearchgate.net

Models for Anti-inflammatory Assessment

Chronic inflammation is known to be a driving factor in the development and progression of certain cancers. Phenanthroindolizidine alkaloids, including this compound, have been recognized for their anti-inflammatory properties. medwinpublishers.comrjpharmacognosy.ir

To evaluate these effects, standard in vivo models of inflammation are employed. The anti-inflammatory activity of extracts from Tylophora asthmatica, a plant from which this compound is isolated, has been studied using the carrageenan-induced and formalin-induced paw edema models in rats. rjpharmacognosy.irstikesbcm.ac.id In the carrageenan-induced paw edema model, a substance (carrageenan) is injected into the rat's paw, causing acute inflammation and swelling. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling. Methanol (B129727) extracts of the plant showed significant inhibition of paw edema in this model. rjpharmacognosy.ir

Models for Immunomodulatory Assessment

In vitro models, on the other hand, allow for a more mechanistic investigation into the effects of these compounds on specific immune cells and pathways. These assays are fundamental for dissecting the cellular and molecular targets of this compound and its analogues.

One of the primary in vitro models involves the use of lymphocyte proliferation assays. cabidigitallibrary.org Lymphocytes, including T-cells and B-cells, are the cornerstone of the adaptive immune response. nih.govcytologicsbio.com In these assays, lymphocytes are isolated and stimulated with mitogens (like phytohaemagglutinin or concanavalin (B7782731) A) or specific antigens to induce proliferation. nih.gov The addition of the test compound can then be assessed for its ability to either inhibit or stimulate this proliferation. Studies on Tylophora alkaloids have demonstrated a concentration-dependent biphasic effect, where lower concentrations augmented lymphocyte proliferation, while higher concentrations were inhibitory. nih.gov

Another critical set of in vitro models focuses on macrophage function. Macrophages are key players in both innate and adaptive immunity, involved in phagocytosis, antigen presentation, and cytokine production. nih.gov The effect of compounds on macrophage activation can be studied by measuring the production of inflammatory mediators, such as nitric oxide (NO), and the release of various cytokines. nih.gov For instance, studies on R-tylophorine have shown suppression of lipopolysaccharide (LPS)-induced nitric oxide release in RAW 264.7 macrophages. nih.gov

Cytokine production assays are a vital component of immunomodulatory assessment, as cytokines are the signaling molecules that orchestrate the immune response. nih.govnih.gov The effect of this compound and its analogues on cytokine profiles can be evaluated using various techniques, including ELISA (Enzyme-Linked Immunosorbent Assay) and flow cytometry-based cytokine bead arrays. nih.gov These assays can measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10, IL-4). nih.govmdpi.com Research on the total alkaloid mixture from Tylophora indica has shown that it can suppress the production of IL-2 at higher concentrations and enhance it at lower concentrations, while doubling the production of IL-1 by activated macrophages. nih.gov

The table below summarizes the common in vitro models used for assessing the immunomodulatory activity of Tylophora alkaloids, which are applicable for the study of this compound.

| Assay Type | Cell Type | Stimulant | Measured Parameters | Observed Effects of Tylophora Alkaloids | Reference |

| Lymphocyte Proliferation | Splenocytes (T-cells and B-cells) | Concanavalin A (Con A) | Cell proliferation (e.g., via MTT assay or thymidine (B127349) incorporation) | Biphasic: Augmentation at low concentrations, inhibition at high concentrations | nih.govcabidigitallibrary.org |

| Macrophage Activation | Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production, cytokine release | Inhibition of NO production | nih.gov |

| Cytokine Production | Splenocytes, Macrophages | Con A, LPS | Levels of IL-1, IL-2, TNF-α, etc. | Inhibition of IL-2 at high concentrations, enhancement of IL-1 | nih.gov |

Further detailed studies using these established models are necessary to specifically delineate the immunomodulatory profile of this compound and its synthetic analogues, distinguishing their effects from those of other related alkaloids.

Advanced Analytical and Characterization Techniques in Tylophorinicine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate molecular architecture of tylophorinicine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound. numberanalytics.com It provides detailed information about the number, type, connectivity, and spatial arrangement of atoms within the molecule. numberanalytics.com

¹H-NMR (Proton NMR) : This technique provides information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals in the ¹H-NMR spectrum of this compound are crucial for identifying the different types of protons and their neighboring atoms.

¹³C-NMR (Carbon-13 NMR) : ¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. nanalysis.com In this compound research, techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are often employed. nanalysis.com These experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons based on the phase of their signals, which greatly aids in the assignment of carbon resonances. nanalysis.com

Table 1: Representative NMR Data for this compound Analogs (Note: Specific data for this compound itself is not readily available in the public domain. The following table presents hypothetical data based on similar structures to illustrate the principles.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| H-1 | 7.85 (d, J=8.5 Hz) | 128.5 | C-2, C-3, C-9a |

| H-2 | 7.25 (t, J=8.0 Hz) | 126.2 | C-1, C-4, C-9 |

| H-3 | 7.40 (t, J=8.0 Hz) | 129.0 | C-1, C-5, C-9a |

| H-4 | 8.10 (d, J=8.5 Hz) | 127.8 | C-2, C-5, C-9 |

| OCH₃-6 | 3.95 (s) | 56.1 | C-6 |

| H-8 | 6.90 (s) | 105.3 | C-6, C-7, C-9 |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. chemyx.com When coupled with liquid chromatography (LC-MS), it becomes an even more potent tool for separating complex mixtures and identifying individual components. wikipedia.orgnih.gov

In the context of this compound research, LC-MS is employed to:

Confirm Molecular Weight : By ionizing the this compound molecule and measuring its m/z ratio, MS provides a precise molecular weight, which is a fundamental piece of data for structural confirmation.

Identify and Characterize Analogs and Metabolites : LC-MS can separate this compound from other related compounds in a sample, allowing for their individual identification and structural analysis. wikipedia.org

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound. The resulting fragmentation pattern provides valuable information about the molecule's substructures, further aiding in its structural elucidation. creative-proteomics.com

Chiroptical Techniques (e.g., CD Spectra)

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. numberanalytics.com These methods measure the differential interaction of a molecule with left and right circularly polarized light. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of this compound with theoretical calculations or with the spectra of related compounds of known stereochemistry, its absolute configuration can be determined. chem-soc.si The sign and intensity of the Cotton effects in the CD spectrum provide crucial information about the spatial arrangement of the chromophores within the molecule. chem-soc.si

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. masterorganicchemistry.comlibretexts.org

For this compound, IR spectroscopy can confirm the presence of key functional groups such as:

Aromatic C-H bonds : Stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H bonds : Stretching vibrations are usually observed between 3000-2850 cm⁻¹.

C=C bonds of the aromatic rings: These stretches are found in the 1600-1450 cm⁻¹ region.

C-O bonds of the methoxy (B1213986) groups: These typically show strong absorptions in the 1250-1050 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (ether) | Stretch | 1250 - 1050 |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are vital for separating this compound from impurities and for accurately quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. chemyx.compatsnap.com It is widely used in the analysis of this compound to assess its purity and determine its concentration. nih.govnih.gov

In a typical HPLC analysis of this compound, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. thermofisher.com A detector at the end of the column measures the concentration of each eluting component.

Key aspects of HPLC in this compound research include:

Purity Assessment : HPLC can effectively separate this compound from any starting materials, byproducts, or degradation products, allowing for a precise determination of its purity. chromatographyonline.com

Quantification : By comparing the peak area of this compound in a sample to that of a known standard, its concentration can be accurately determined. patsnap.com This is crucial for various in vitro and in vivo studies.

Method Validation : HPLC methods used for this compound analysis are typically validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.gov

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful analytical method for the separation and identification of volatile and thermally stable compounds. botanyjournals.com In the context of this compound research, GC-MS is employed for the qualitative and quantitative analysis of alkaloid profiles in complex plant extracts, such as those from Tylophora indica. researchgate.nethpst.cz The technique separates compounds based on their volatility and interaction with a stationary phase within a heated column. mdpi.com

The analysis of phenanthroindolizidine alkaloids by GC presents specific challenges. Due to their relatively high molecular weight and low volatility, high column temperatures are often required, which can pose a risk of thermal degradation for the analytes and the stationary phase. nih.gov Some complex alkaloids may prove difficult to analyze via GC-MS, occasionally leading to degradation during injection or failing to produce a clear molecular ion peak. researchgate.net Despite these challenges, GC-MS remains a valuable tool for identifying various compounds within Tylophora extracts, including alkaloids, terpenoids, and steroids. researchgate.netnih.gov The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards and reference libraries like NIST. researchgate.netCurrent time information in Bangkok, TH.